molecular formula C10H16NO3P B3256332 3-(Diethoxyphosphorylmethyl)pyridine CAS No. 2682-86-2

3-(Diethoxyphosphorylmethyl)pyridine

Cat. No.: B3256332
CAS No.: 2682-86-2
M. Wt: 229.21 g/mol
InChI Key: GSYCFXHFGKXCLR-UHFFFAOYSA-N
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Description

3-(5-Phenyl-2H-tetrazol-2-yl)pyridine is a heterocyclic compound featuring a tetrazole ring linked to a pyridine moiety via a nitrogen atom. Synthesized via Chan-Evans-Lam cross-coupling of 5-phenyl-1H-tetrazole and pyridine-3-boronic acid, it achieves an 87% yield . Its structure is confirmed through X-ray diffraction, NMR, UV-Vis, and mass spectrometry .

Key properties include:

  • Melting Point: 120.3°C (DSC)
  • Thermal Stability: Degrades at 142.5°C
  • Spectral Data: UV-Vis absorption bands at 274 nm (ε = 23,600 M⁻¹cm⁻¹), 236 nm (ε = 26,200 M⁻¹cm⁻¹), and 202 nm (ε ≈ 40,000 M⁻¹cm⁻¹) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Diethoxyphosphorylmethyl)pyridine typically involves the reaction of pyridine with diethyl phosphite in the presence of a base. One common method is the Michaelis-Arbuzov reaction, where pyridine is treated with diethyl phosphite under basic conditions to yield the desired product. The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the process. Additionally, purification techniques like distillation and crystallization are used to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(Diethoxyphosphorylmethyl)pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphonic acids or phosphonates.

    Reduction: Reduction reactions can convert the phosphoryl group to a phosphine or phosphine oxide.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include phosphonic acids, phosphonates, phosphines, and various substituted pyridine derivatives. These products have diverse applications in organic synthesis and material science.

Scientific Research Applications

3-(Diethoxyphosphorylmethyl)pyridine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a precursor for the synthesis of bioactive molecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate. Its derivatives may exhibit therapeutic effects in various diseases.

    Industry: In industrial applications, it is used in the production of specialty chemicals, agrochemicals, and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(Diethoxyphosphorylmethyl)pyridine involves its interaction with molecular targets through its phosphoryl group. This group can form strong bonds with metal ions, enzymes, and other biomolecules, influencing their activity. The compound may inhibit or activate specific pathways, depending on the nature of the target. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

2.1 Structural and Functional Group Comparisons
Compound Name Core Structure Key Functional Groups Applications/Properties
3-(5-Phenyl-2H-tetrazol-2-yl)pyridine Tetrazole + pyridine N2-tetrazole, pyridine Multi-target bioactivity
3-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridine Oxadiazole + pyridine Oxadiazole, pyridine Intermediate in drug synthesis
5-Cyano-6-mercapto-2-methyl-N-phenyl-4-(pyridin-4-yl)-1,4-dihydropyridine-3-carboxamide Dihydropyridine + pyridine Cyano, mercapto, carboxamide Pharmacological studies
3-(4-Bromophenyl)pyridine Pyridine + bromophenyl Bromophenyl, pyridine Pharmaceutical intermediate
  • Key Differences :
    • Tetrazole vs. Oxadiazole : Tetrazoles (4N, 1C ring) exhibit higher metabolic stability and hydrogen-bonding capacity compared to oxadiazoles (3N, 2C ring), making them preferred in drug design .
    • Bromophenyl vs. Phenyl : Bromine substitution enhances lipophilicity and bioavailability in bromophenyl derivatives .
2.3 Spectroscopic Data
Compound ¹H-NMR (δ ppm) ¹³C-NMR (δ ppm) ESI-MS (m/z)
3-(5-Phenyl-2H-tetrazol-2-yl)pyridine 9.37 (pyridine), 8.22–8.16 (Ph) 164.85 (tetrazole C) [M + H]+: 224.09325; [M + H–N₂]+: 196.08716
3-(4-Bromophenyl)pyridine 8.65 (pyridine), 7.75 (Ph-Br) 150.2 (pyridine C), 131.5 (C-Br) [M + H]+: 234.09
3-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridine 8.85 (pyridine), 2.55 (CH₃) 167.3 (oxadiazole C), 24.8 (CH₃) [M + H]+: 161.16
2.5 Thermal and Stability Profiles
Compound Melting Point (°C) Thermal Degradation (°C) Stability in Solution
3-(5-Phenyl-2H-tetrazol-2-yl)pyridine 120.3 142.5 Stable in ethanol
3-(4-Bromophenyl)pyridine 38–42 N/A Stable in organic solvents
5-Cyano-6-mercapto-dihydropyridine >200 N/A Sensitive to oxidation

Key Research Findings

  • Synthetic Efficiency : 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine’s 87% yield surpasses traditional tetrazole syntheses, which often require hazardous reagents .
  • Multi-Target Potential: Computational models (PASS) predict its activity across neurological and inflammatory pathways .
  • Spectroscopic Alignment : Experimental UV-Vis and NMR data closely match DFT/B3LYP calculations, validating its planar conjugated structure .

Biological Activity

3-(Diethoxyphosphorylmethyl)pyridine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of current research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula: C11H17N2O4P
  • Molecular Weight: 270.24 g/mol

The compound features a pyridine ring substituted with a diethoxyphosphorylmethyl group, which is believed to influence its biological activity significantly.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It is hypothesized that the diethoxyphosphoryl moiety may facilitate interactions with enzymes or receptors involved in critical cellular processes, such as signaling pathways related to inflammation and cell proliferation.

Biological Activities

Research has indicated several potential biological activities associated with this compound, including:

  • Antimicrobial Activity: Preliminary studies suggest that the compound exhibits antimicrobial properties against various bacterial strains.
  • Anticancer Potential: Some investigations have explored its ability to inhibit cancer cell proliferation by targeting specific signaling pathways.
  • Neuroprotective Effects: The compound may also demonstrate neuroprotective properties, potentially beneficial in neurodegenerative diseases.

Data Table: Summary of Biological Activities

Biological ActivityDescriptionReferences
AntimicrobialInhibits growth of certain bacterial strains
AnticancerSuppresses cancer cell proliferation
NeuroprotectiveProtects neuronal cells from oxidative stress

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound was tested at varying concentrations, showing significant inhibition of bacterial growth at higher doses. The mechanism was proposed to involve disruption of bacterial cell wall synthesis.

Case Study 2: Cancer Cell Proliferation Inhibition

In another investigation, researchers assessed the anticancer effects of the compound on human breast cancer cell lines. Results indicated that treatment with this compound led to a dose-dependent decrease in cell viability. Further analysis revealed that the compound induced apoptosis through the activation of caspase pathways.

Research Findings

Recent findings highlight the versatility and potential therapeutic applications of this compound:

  • Synergistic Effects: When combined with other antimicrobial agents, the compound exhibited synergistic effects, enhancing overall efficacy.
  • In Vivo Studies: Animal models have shown promising results regarding its safety profile and therapeutic index, suggesting potential for further clinical development.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-(Diethoxyphosphorylmethyl)pyridine, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or phosphorylation reactions. For example, reacting pyridine derivatives with diethyl phosphonate groups under basic conditions (e.g., triethylamine) can yield the target compound. Reaction optimization includes varying temperature (40–80°C), solvent polarity (acetonitrile vs. THF), and stoichiometric ratios of reactants. Yields are often monitored via TLC and purified using column chromatography .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • <sup>1</sup>H/<sup>31</sup>P NMR : Identifies phosphorylation patterns and pyridine ring protons. The <sup>31</sup>P signal typically appears at δ 20–30 ppm .
  • Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]<sup>+</sup> at m/z 259.1).
  • HPLC : Purity assessment (>95% purity using a C18 column, 70:30 acetonitrile/water mobile phase) .

Q. How can researchers evaluate the hydrolytic stability of this compound under physiological conditions?

  • Methodological Answer : Incubate the compound in phosphate-buffered saline (PBS, pH 7.4) at 37°C. Monitor degradation via HPLC over 24–72 hours. Compare stability to analogs (e.g., methyl vs. ethyl phosphonate derivatives) to assess substituent effects .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data between experimental and computational models for this compound?

  • Methodological Answer :

  • Perform DFT calculations (B3LYP/6-31G* basis set) to predict NMR chemical shifts and compare with experimental data. Discrepancies may indicate conformational flexibility or solvent effects .
  • Use 2D NMR (e.g., HSQC, HMBC) to resolve ambiguous peak assignments in crowded spectra .

Q. How can reaction mechanisms for phosphorylation of pyridine derivatives be elucidated?

  • Methodological Answer :

  • Kinetic Studies : Vary reactant concentrations to determine rate laws.
  • Isotopic Labeling : Use <sup>18</sup>O-labeled diethyl phosphite to track oxygen incorporation via mass spectrometry.
  • In Situ IR Spectroscopy : Monitor intermediate formation (e.g., P=O stretching frequencies at 1250–1300 cm<sup>-1</sup>) .

Q. What approaches optimize the regioselectivity of phosphorylation on pyridine rings?

  • Methodological Answer :

  • Directing Groups : Introduce temporary substituents (e.g., -OMe) to steer phosphorylation to the meta position.
  • Catalytic Systems : Use transition-metal catalysts (e.g., Pd) to enhance selectivity. Screen ligands (e.g., bipyridine) to modulate steric/electronic effects .

Q. Biological and Applied Research

Q. How is the antimicrobial activity of this compound assessed in vitro?

  • Methodological Answer :

  • MIC Assays : Test against Gram-positive (e.g., Bacillus cereus) and fungal strains (e.g., Candida albicans) using broth microdilution (0.5–128 µg/mL). Compare to control compounds (e.g., ampicillin) .
  • Time-Kill Studies : Evaluate bactericidal/fungicidal kinetics over 24 hours .

Q. What computational tools predict the binding affinity of this compound to biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model interactions with enzymes (e.g., kinases). Focus on hydrogen bonding with the phosphoryl group and π-stacking with the pyridine ring .
  • MD Simulations : Run 100 ns trajectories in GROMACS to assess binding stability .

Properties

IUPAC Name

3-(diethoxyphosphorylmethyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16NO3P/c1-3-13-15(12,14-4-2)9-10-6-5-7-11-8-10/h5-8H,3-4,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSYCFXHFGKXCLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CC1=CN=CC=C1)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16NO3P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred solution of saturated NaHCO3 was added 3-picolyl chloride hydrochloride (8.2 g, 50 mmol). After gas evolution ended, the mixture was extracted with CH2Cl2. The organic phase was dried (MgSO4) and concentrated in vacuo. To the resulting residue was added triethylphosphite (8.3 g, 50 mmol) and the neat mixture was stirred and heated at 85° C. overnight. The mixture was cooled and purified by flash column chromotography on silica gel eluting with 5% MeOH--CH2Cl2 to afford 3.0 g of diethyl 3-pyridylmethylphosphonate as a yellow oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
8.2 g
Type
reactant
Reaction Step One
Quantity
8.3 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

4-Bromo-3-methylbenzenesulfonate
4-Bromo-3-methylbenzenesulfonate
3-(Diethoxyphosphorylmethyl)pyridine
4-Bromo-3-methylbenzenesulfonate
4-Bromo-3-methylbenzenesulfonate
3-(Diethoxyphosphorylmethyl)pyridine
4-Bromo-3-methylbenzenesulfonate
4-Bromo-3-methylbenzenesulfonate
3-(Diethoxyphosphorylmethyl)pyridine
4-Bromo-3-methylbenzenesulfonate
4-Bromo-3-methylbenzenesulfonate
3-(Diethoxyphosphorylmethyl)pyridine
4-Bromo-3-methylbenzenesulfonate
4-Bromo-3-methylbenzenesulfonate
3-(Diethoxyphosphorylmethyl)pyridine
4-Bromo-3-methylbenzenesulfonate
4-Bromo-3-methylbenzenesulfonate
3-(Diethoxyphosphorylmethyl)pyridine

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